N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride

Description

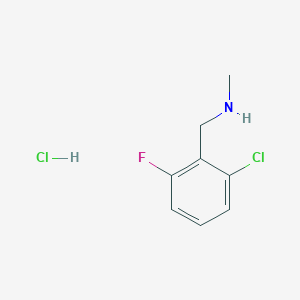

N-(2-Chloro-6-fluorobenzyl)-N-methylamine hydrochloride (CAS: 1158252-31-3 ) is a secondary amine hydrochloride salt featuring a benzyl backbone substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6. The nitrogen atom is bonded to a methyl group and a benzyl moiety. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to its balanced reactivity and stability imparted by halogen substituents .

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYONNCLZAOOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Based on the search results, here's what is known about compounds similar to "N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride" and their applications:

Characteristics of (2-Chloro-6-fluorophenyl)methylamine hydrochloride

- It has a unique molecular structure with chloro and fluorine substituents on a phenyl ring.

- Its molecular formula is C10H13ClFN, and it has a molecular weight of approximately 195.68 g/mol.

- It includes a propyl amine group attached to a benzyl moiety, with chlorine and fluorine atoms enhancing its potential biological activities and chemical reactivity.

- It exists as a hydrochloride salt, increasing its water solubility compared to its free base form.

Potential Applications

- Antinociceptive Properties: Some derivatives have shown promise in pain relief studies, suggesting potential analgesic applications.

- Inhibiting Glycogen Synthase Kinase-3 (GSK3): Compounds may be useful in preventing and/or treating conditions associated with GSK3 activity . GSK3 is highly expressed in the central and peripheral nervous system and in other tissues .

Potential Interactions

- (2-Chloro-6-fluorophenyl)methylamine hydrochloride may interact with various biological targets.

Structural Similarity

- N-(2-Chloro-6-fluorobenzyl)propan-1-amine has similar phenyl substitution but potentially different receptor activity.

- N-(2-Fluorobenzyl)-N-propylamine lacks chlorine substitution and may exhibit different pharmacodynamics.

- 1-(2-Chloro-4-fluorophenyl)-N-propylamine has different halogen positioning, leading to variability in biological activity.

Additional Information

- Alkylation at the basic primary amino group of 2-phenylcyclopropylmethylamine scaffolds can provide opportunities for non-covalent interactions and increase lipophilicity, which can improve brain penetration . The addition of halogen atoms to the phenyl ring has been demonstrated to improve brain penetrance .

Mechanism of Action

The mechanism by which N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzylamine Derivatives

The compound is compared to structurally related benzylamine derivatives, focusing on substituent effects:

N-(2-Chlorobenzyl)-N-methylamine (SC-30209)

- Molecular Formula : C₈H₉Cl₂N

- Key Features : Lacks the fluorine atom at position 6, resulting in reduced electronegativity and altered electronic properties. This absence may decrease metabolic stability compared to fluorinated analogs .

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂FN

- Key Features : Substitution of the methylamine group with cyclopropanamine introduces a strained three-membered ring. This modification enhances steric hindrance and may influence binding affinity in receptor-targeted applications .

N,N-Di(2-chloro-6-fluorobenzyl)hydroxylamine

Heterocyclic Derivatives

N-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine Hydrochloride

- Molecular Formula : C₁₁H₁₅Cl₂FN₂

- Key Features : Incorporates a pyrrolidine ring, enhancing basicity and aqueous solubility. The ring structure may improve pharmacokinetic properties in drug candidates .

N-(2-Chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine

Comparative Data Table

Biological Activity

N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀ClF₂N and a molecular weight of 210.08 g/mol. Its structure includes a benzyl group substituted with chlorine and fluorine atoms, which contribute to its chemical reactivity and biological properties. The presence of these halogens enhances the compound's ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, particularly those involved in neuropharmacology, suggesting implications for central nervous system (CNS) effects.

- Enzyme Interaction : It may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit activity against various cancer cell lines. Its ability to cross the blood-brain barrier suggests potential applications in treating CNS-related tumors.

Neuropharmacological Effects

Research has highlighted its role in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety. The compound's interaction with serotonin and dopamine receptors has been particularly noted, indicating possible anxiolytic or antidepressant properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed significant cytotoxic effects on human glioma cells, with IC50 values indicating efficacy at low concentrations.

- Neurochemical Analysis : Behavioral studies in animal models have indicated that the compound influences serotonin turnover and dopamine levels, which are critical for mood regulation. These findings support its potential use in treating mood disorders .

- Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibited distinct receptor binding profiles, enhancing its prospects as a lead compound for drug development targeting specific receptor subtypes .

Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(2-chloro-6-fluorobenzyl)-N-methylamine | Contains chlorine and fluorine | Potential CNS activity |

| N,N-dimethylbenzylamine | Dimethylated amine without halogens | Higher lipophilicity |

| 2-Chloro-N,N-dimethylaniline | Dimethylated aniline | Different electronic properties |

This table illustrates how variations in structural features influence the biological activity and pharmacological profiles of related compounds.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloro-6-fluorobenzyl)-N-methylamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via reductive amination of 2-chloro-6-fluorobenzaldehyde with methylamine, followed by hydrochloric acid salt formation. Key steps include:

- Reductive amination : Use sodium cyanoborohydride or hydrogenation with Pd/C in methanol to reduce the Schiff base intermediate .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity.

- Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (δ 3.1 ppm for N–CH3, δ 4.3 ppm for benzyl CH2) .

Q. How should researchers handle and store this compound to ensure stability?

- Hygroscopicity : Store in airtight containers under inert gas (argon or nitrogen) to prevent moisture absorption, which may degrade the hydrochloride salt .

- Temperature : Keep at –20°C for long-term storage; short-term use at 4°C is acceptable. Avoid freeze-thaw cycles .

- Light sensitivity : Protect from UV exposure by using amber glassware, as halogenated benzylamines may undergo photodecomposition .

Q. What analytical methods are critical for characterizing this compound?

- Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 232.6 (free base) and [M-Cl]+ for the hydrochloride .

- Elemental analysis : Verify C, H, N, and Cl content (expected Cl~15.3% for hydrochloride form) .

- Thermal stability : TGA/DSC can identify decomposition points; related benzylamine derivatives show melting points near 140–160°C .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and reactivity in aqueous vs. organic solvents?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, which is more soluble in DMSO or dichloromethane .

- Reactivity : In basic conditions, the free base may participate in nucleophilic reactions (e.g., alkylation), while the protonated form is inert, requiring deprotonation for further functionalization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Batch variability : Test multiple synthesis batches for purity and confirm stereochemical consistency (if applicable) via chiral HPLC .

- Assay conditions : Standardize cell culture media pH to avoid unintended deprotonation, which alters membrane permeability .

- Control experiments : Include structurally related analogs (e.g., N-(2-chlorobenzyl)-N-methylamine) to isolate the role of the 6-fluoro substituent in activity .

Q. What mechanistic insights exist for its potential as a kinase inhibitor or GPCR modulator?

- Kinase inhibition : Molecular docking studies suggest the fluorobenzyl group occupies hydrophobic pockets in kinase ATP-binding domains. Validate via competitive binding assays (e.g., ADP-Glo™ Kinase Assay) .

- GPCR interactions : The compound’s amine group may act as a hydrogen bond donor in adrenergic receptors. Use calcium flux assays in HEK293 cells expressing recombinant receptors .

Q. How can environmental and metabolic stability be assessed for this compound?

- Environmental persistence : Conduct OECD 301 biodegradation tests; halogenated amines often show low biodegradability, requiring disposal via licensed waste facilities .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for demethylation or oxidative defluorination products .

Safety and Compliance

Q. What are the key safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and chemical goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with vermiculite or sand, collect in sealed containers, and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.